azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate
Description
The compound azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate is a highly complex phospholipid derivative with the following structural features:
- Cyclohexyl core: Substituted with three hydroxyl (-OH) and two phosphonooxy (-PO₃H₂) groups at positions 2,4,6-trihydroxy and 3,5-diphosphonooxy, respectively. This polar region enhances hydrophilicity and metal-binding capacity .
- Propan-2-yl backbone: Esterified with a saturated octadecanoyl (C18:0) chain and an unsaturated (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate (C20:4) chain. The tetraenoate’s conjugated double bonds confer rigidity and oxidative instability, akin to arachidonic acid derivatives .
- Phosphoryloxy bridge: Links the cyclohexyl core to the glycerol backbone, resembling phosphatidic acid (PA) derivatives in lipid membranes .
Potential Applications:
- Bioactive lipid signaling (similar to phosphatidylinositol phosphates).
- Drug delivery systems due to amphiphilic properties.
- Flame-retardant additives (inferred from phosphonooxy groups’ thermal stability) .
Properties
Molecular Formula |
C47H88NO19P3 |
|---|---|
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
azane;[1-[hydroxy-(2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C47H85O19P3.H3N/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)63-39(37-61-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2)38-62-69(59,60)66-47-43(51)45(64-67(53,54)55)42(50)46(44(47)52)65-68(56,57)58;/h11,13,17,19,22,24,28,30,39,42-47,50-52H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,59,60)(H2,53,54,55)(H2,56,57,58);1H3/b13-11+,19-17+,24-22+,30-28+; |
InChI Key |
DBRCPLRBNANLEP-YRFPRATISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)OP(=O)(O)O)O)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC.N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting with the preparation of the cyclohexyl core, followed by the introduction of the phosphonooxy and hydroxyl groups. The final steps would involve esterification to attach the octadecanoyloxy and icosa-tetraenoate chains. Each step would require specific reagents and conditions, such as:
Cyclohexyl Core Preparation: This could involve cyclization reactions using appropriate precursors.
Introduction of Phosphonooxy and Hydroxyl Groups: Phosphorylation and hydroxylation reactions using reagents like phosphorus oxychloride and hydrogen peroxide.
Esterification: Using reagents like octadecanoic acid and icosa-tetraenoic acid in the presence of catalysts like sulfuric acid.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The double bonds in the hydrocarbon chain can be reduced to single bonds using hydrogenation.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: New esters or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biology, it might be studied for its interactions with biological membranes or enzymes due to its amphiphilic nature.
Medicine
In medicine, it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, it might be used in the formulation of specialty chemicals, surfactants, or as a precursor for advanced materials.
Mechanism of Action
The compound’s mechanism of action would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Phosphatidylinositol Phosphates (PIPs)
Distinction: The target compound’s cyclohexyl core and additional phosphonooxy groups differentiate it from PIPs, suggesting unique solubility or metal-chelation properties .
Cyclodiphosph(V)azane Flame Retardants
Distinction : The target compound lacks the cyclic phosphazene structure critical for high thermal stability in flame retardants, limiting its utility in polymer applications .
Azane (Ammonia) Derivatives in Industrial Contexts
Distinction : The target compound’s structural complexity contrasts sharply with industrial azane (NH₃), which is prioritized for green energy infrastructure .
Biological Activity
Overview of the Compound
This compound features several notable functional groups and structural motifs:
- Phosphoryl Groups : These are often involved in cellular signaling and can affect various biological pathways.
- Hydroxy Groups : Hydroxyl groups can enhance solubility and reactivity in biological systems.
- Fatty Acid Moieties : The presence of octadecanoyloxy (derived from stearic acid) suggests potential interactions with lipid membranes or involvement in lipid metabolism.
- Antioxidant Activity : Compounds with multiple hydroxyl groups often exhibit antioxidant properties. This could be relevant for protecting cells from oxidative stress.
- Cell Signaling Modulation : The phosphoryl group may play a role in modulating signal transduction pathways, potentially influencing cell growth and differentiation.
- Lipid Interaction : The fatty acid component suggests that the compound may interact with lipid bilayers, which could affect membrane fluidity and permeability.
Research Findings
While direct studies on this compound are scarce, related compounds provide insights into potential biological activities:
- Phosphorylated Compounds : Research indicates that phosphorylated compounds can modulate enzyme activity and cellular signaling pathways. For example, phosphoinositides are crucial in signal transduction and cellular processes such as proliferation and survival.
- Fatty Acids in Cell Membranes : Fatty acids like octadecanoic acid have been shown to influence membrane dynamics and cellular responses. They can also serve as signaling molecules themselves.
Case Studies
- Antioxidant Studies : A study demonstrated that compounds with multiple hydroxyl groups reduced reactive oxygen species (ROS) levels in vitro. This suggests that similar compounds might exhibit protective effects against oxidative damage in cells.
- Phosphorylation Effects on Cell Growth : In a study involving phosphorylated compounds, it was found that they significantly enhanced cell proliferation in certain cancer cell lines, indicating a potential role in cancer biology.
Summary of Biological Activities of Related Compounds
| Compound Name | Functional Groups | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Hydroxyl, Phosphoryl | Antioxidant | |
| Compound B | Fatty Acid | Membrane Interaction | |
| Compound C | Hydroxyl | Cell Proliferation |
Structural Characteristics
| Characteristic | Description |
|---|---|
| Molecular Weight | Estimated based on structure |
| Solubility | Likely increased due to hydroxyls |
| Lipophilicity | High due to fatty acid moiety |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
